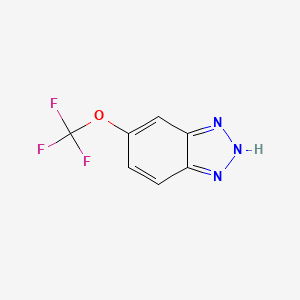

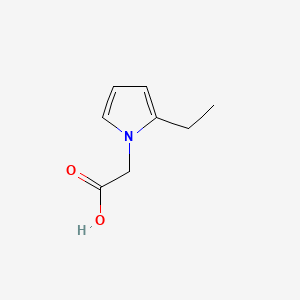

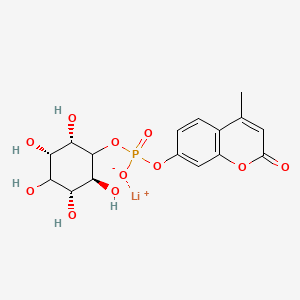

(2-Ethyl-1H-pyrrol-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2-Ethyl-1H-pyrrol-1-yl)acetic acid” is an organic compound. It is a solid, typically in the form of white crystals . It is slightly soluble in water but can dissolve in organic solvents . It has strong acidity and can be used as an important intermediate in organic synthesis for the production of other compounds .

Physical And Chemical Properties Analysis

“this compound” is a solid, typically in the form of white crystals . It is slightly soluble in water but can dissolve in organic solvents . It has strong acidity .Wissenschaftliche Forschungsanwendungen

Quantum Chemical Investigation : A study investigated the quantum-chemical calculations and thermodynamics parameters of various pyrrolidinones, including derivatives similar to (2-Ethyl-1H-pyrrol-1-yl)acetic acid. These investigations are crucial for understanding the electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied orbital (LUMO) energy, which are essential in material science and molecular electronics (Bouklah et al., 2012).

Synthetic Chemistry : Research on 1H-Pyrrole-2,3-diones, which are closely related to this compound, has led to the development of new synthetic methods for producing various pyrrole derivatives. These methods are significant in the field of organic synthesis and pharmaceuticals (Kamalova et al., 2018).

Biochemical Applications : A study synthesized a compound structurally related to this compound and found it to inhibit aldose reductase enzyme and protein glycation. This suggests potential applications in treating various pathological conditions, including diabetic complications (Anagnostou et al., 2002).

Analytical Chemistry : A simple method for determining urinary δ-aminolevulinic acid, which involves derivatives similar to this compound, has been developed. This is significant for assessing lead exposure and has applications in environmental and clinical chemistry (Tomokuni & Ogata, 1972).

Material Science : Various poly(pyrrole)s derived from (1H-pyrrol-3-yl)acetic acid esters, a compound similar to this compound, have been synthesized and characterized. These materials show ionoselective or enantioselective properties and have applications in the development of new conducting materials (Ho-Hoang et al., 1996).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-ethylpyrrol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-7-4-3-5-9(7)6-8(10)11/h3-5H,2,6H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQISCAAMCWNNOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CN1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665070 |

Source

|

| Record name | (2-Ethyl-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153396-82-8 |

Source

|

| Record name | (2-Ethyl-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate](/img/structure/B583908.png)

![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)